REACTION_CXSMILES
|
C([Li])CCC.[O:6]1[CH:10]=[CH:9][C:8]([C:11]([OH:13])=[O:12])=[CH:7]1.[C:14](=[O:16])=[O:15]>C1COCC1>[O:6]1[CH:10]=[CH:9][C:8]([C:11]([OH:13])=[O:12])=[C:7]1[C:14]([OH:16])=[O:15]
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Name
|
|
Quantity
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196 mL
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Type
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reactant
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Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
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25 g
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Type
|
reactant
|
Smiles
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O1C=C(C=C1)C(=O)O
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Name
|
|
Quantity
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500 mL
|
Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C(=O)=O
|
Name
|
|
Quantity
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500 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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fitted with an addition funnel, argon inlet, and mechanical stirrer
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Type
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CUSTOM
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Details
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was bubbled through the reaction mixture for 1 h
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Duration
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1 h
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Type
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TEMPERATURE
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Details
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After warming gradually to −10° C.
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Type
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ADDITION
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Details
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the resultant thick white slurry was treated with aqueous HCl (2 N, 446 mL)
|
Type
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CUSTOM
|
Details
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The two layers were separated
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Type
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EXTRACTION
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Details
|
the aqueous layer was extracted with EtOAc (3×300 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organics were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(=C(C=C1)C(=O)O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |